5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
“5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound. It’s a derivative of adamantane, a type of hydrocarbon that is structurally similar to diamond1. This compound is part of a broader class of compounds known as unsaturated adamantane derivatives1.
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, including “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione”, involves various methods. One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield. Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one in 48% yield1.Molecular Structure Analysis
The molecular structure of “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” is complex due to its adamantane backbone. Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds1.Chemical Reactions Analysis
The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” are not explicitly mentioned in the sources. However, the molecular weight of a similar compound, Biadamantylidene, is 268.4 g/mol2.Scientific Research Applications
Supramolecular Structures and Crystallization
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives have been extensively studied for their unique supramolecular structures and crystallization properties. Research by Low et al. (2002) explored the crystalline structures of related compounds, focusing on the formation of dimers and tetramers through weak hydrogen bonds (Low et al., 2002).
Structural Characterization and Electronic Properties
Dey et al. (2015) synthesized and characterized several 5-arylidene derivatives of Meldrum’s acid, closely related to the compound , using techniques like X-ray diffraction. They also analyzed the electronic properties and intermolecular interactions of these compounds (Dey et al., 2015).
Molecular Modeling and Van der Waals Forces
The molecular modeling of 5-arylidene derivatives, as discussed by Novoa de Armas et al. (2000), reveals insights into the molecular structure and interactions, highlighting the role of van der Waals forces and C-H...O hydrogen bond interactions in the stability of these molecules (Novoa de Armas et al., 2000).
Chemical Reactions and Biological Activity
The chemical reactions and potential biological activities of derivatives of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione have been a subject of research. For instance, a study by Šafár̆ et al. (2000) looked into the ring-opening reactions of these compounds, revealing complex chemical behaviors and potential for various applications (Šafár̆ et al., 2000).
Crystal Structure Analysis
Research on the crystal structures of derivatives of Meldrum’s acid, which include compounds similar to 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, provides valuable information on their physical properties. Studies like that by Zeng (2014) have used X-ray crystallographic techniques for this purpose, contributing to a deeper understanding of their molecular conformation and stability (Zeng, 2014).
Safety And Hazards
The safety and hazards associated with “5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione” are not explicitly mentioned in the sources.
Future Directions
The future directions in the field of adamantane chemistry involve those with double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids1.
properties
IUPAC Name |
5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYYOHROEIZBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352430 | |
Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
51757-47-2 | |
Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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